molecular formula C18H21N9 B1595324 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine CAS No. 154403-27-7

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Cat. No. B1595324
CAS RN: 154403-27-7
M. Wt: 363.4 g/mol
InChI Key: DGBHCVCPUCYWEM-UHFFFAOYSA-N
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Description

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (also known as TMT) is a heterocyclic compound that has been widely used in scientific research. TMT is a nitrogen-containing compound that has three pyrazolyl groups and three triazine rings. It has been used in various fields of research, including material science, chemistry, and biology.

Scientific Research Applications

Ligand Behavior in Complexes

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine exhibits significant behavior as a ligand in various metal complexes. A study demonstrated its role in the formation of allylpalladium(II) complexes where it partially hydrolyzed during the reaction, contributing to the creation of derivatives with varying isomer forms and demonstrating a unique allyl rotation process (Guerrero et al., 2004).

Synthesis Under Microwave Irradiation

Research indicates that N2,N4,N6-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines, related to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, can be synthesized under microwave irradiation in solvent-free conditions. This methodology facilitates the preparation of polymer-supported triazines, highlighting potential applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).

Molecular Structure Investigations

A study focused on the molecular structure investigations of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research provides insights into the molecular packing, dominant intermolecular interactions, and electronic properties of compounds related to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Shawish et al., 2021).

Fluxionality in Rhenium(I) Carbonyl Complexes

The compound demonstrates fluxional behavior in rhenium(I) carbonyl complexes. This research explored the dynamics of ligand bonding modes and provided activation energies for these fluxional processes, highlighting the compound's role in creating structurally dynamic complexes (Gelling et al., 1996).

Interaction Studies in Copper and Zinc Complexes

A 2010 study investigated the simultaneous presence of C-H/π and anion-π interactions in copper and zinc coordination complexes containing 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. This research contributes to understanding the interplay between different types of molecular interactions in such complexes (Quiñonero et al., 2010).

Solid State Structure Analysis

The solid-state structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine, a related compound, has been analyzed to understand its molecular arrangement and hydrogen bonding patterns. This information is crucial for designing materials with specific properties (Alkorta et al., 2018).

Antimicrobial Activity of Zinc(II) Pincer Complexes

Studies have explored the synthesis and biological activity of zinc(II) pincer complexes with 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine, revealing their potential as effective antibacterial and antifungal agents (Soliman et al., 2020).

properties

IUPAC Name

2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHCVCPUCYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327599
Record name 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

CAS RN

154403-27-7
Record name 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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